Methylophiopogonone A

Descripción general

Descripción

La metilofipogonona A es un compuesto homoisoflavonoide aislado de las raíces tuberosas de Ophiopogon japonicus, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto ha llamado la atención debido a sus notables propiedades antiinflamatorias .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La metilofipogonona A se puede sintetizar mediante diversas reacciones químicas que involucran los precursores apropiados.

Métodos de Producción Industrial

La producción industrial de la metilofipogonona A se basa principalmente en la extracción de las raíces de Ophiopogon japonicus. El proceso involucra varios pasos:

Extracción: Las raíces se someten a extracción con solventes utilizando solventes a base de alcohol como etanol o metanol.

Separación: El extracto se separa luego utilizando técnicas como extracción líquido-líquido o cromatografía.

Purificación: El compuesto se purifica mediante cristalización u otros métodos de purificación para alcanzar alta pureza.

Análisis De Reacciones Químicas

Chemical Stability and Reactivity

Methylophiopogonone A exhibits relative stability under standard conditions but can undergo various chemical reactions:

-

Oxidation : The presence of hydroxyl groups makes it susceptible to oxidation, which can lead to the formation of quinones or other oxidized derivatives.

-

Reduction : Under reducing conditions, the compound may convert to its corresponding dihydro derivatives.

-

Acylation and Alkylation : The hydroxyl groups can participate in acylation or alkylation reactions, leading to the formation of esters or ethers.

Mass Spectrometry

Mass spectrometry (MS) is a crucial technique for analyzing this compound. The following data highlights its fragmentation pattern:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 341 | 205/178 | 25 |

This data indicates that fragmentation occurs primarily at specific bonds within the molecule, providing insights into its structure and stability .

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with mass spectrometry has been effectively used for the separation and identification of this compound from complex plant extracts. The retention time and peak area under various conditions provide quantitative data essential for evaluating its concentration in different samples .

Biological Activities

This compound has been studied for its potential biological activities:

-

Neuroprotective Effects : Some studies suggest that it may exhibit neuroprotective properties, influencing pathways such as autophagy in neuronal cells .

-

Pharmacokinetic Interactions : Research indicates that when combined with other herbal compounds, this compound may alter pharmacokinetic profiles, affecting absorption and metabolism in vivo .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Reference Compound in Chemistry

Methylophiopogonone A serves as a reference compound in studies of homoisoflavonoids. It is instrumental in understanding the chemical properties and behaviors of related compounds, aiding in the development of new synthetic methodologies and the exploration of structure-activity relationships.

Synthetic Routes

Research has documented various synthetic routes for producing this compound. These methods include solvent extraction from Ophiopogon japonicus roots, followed by purification techniques such as chromatography and crystallization to achieve high purity levels.

Biological Applications

Anti-Inflammatory Properties

this compound exhibits significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in developing treatments for inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .

Medical Applications

Potential in Cancer Treatment

Research indicates that this compound may play a role in cancer therapy. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. For instance, it has been compared favorably against other extracts from Ophiopogon japonicus in terms of cytotoxic effects on human ovarian cancer cells (A2780) and lung cancer cells (NCI-H1299) .

Antiviral Activity

Recent investigations into the antiviral potential of this compound have revealed its binding affinity to SARS-CoV-2 proteins, suggesting it could be developed as a candidate for preventing COVID-19 infections. The compound's docking studies indicate promising interactions with viral proteins, highlighting its potential as a therapeutic agent during pandemics .

Industrial Applications

Pharmaceutical Development

The compound is being explored for its use in pharmaceuticals and nutraceuticals due to its diverse biological activities. Its incorporation into health supplements is being researched to leverage its anti-inflammatory and antioxidant properties for health benefits .

Data Table: Summary of Biological Activities

Case Studies

-

Anti-Cancer Efficacy Study

A comparative study analyzed the cytotoxic effects of various extracts from Ophiopogon japonicus, revealing that extracts rich in this compound exhibited stronger cytotoxic effects against A2780 human ovarian cancer cells compared to those with lower concentrations of this compound . -

Antiviral Potential Assessment

Docking studies conducted on this compound indicated its potential as an antiviral agent against SARS-CoV-2, with binding affinities comparable to established antiviral drugs, suggesting it could be further developed as a therapeutic option during viral outbreaks .

Mecanismo De Acción

La metilofipogonona A ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad Antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios.

Actividad Antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo.

Tratamiento del Cáncer: Induce la apoptosis e inhibe la proliferación de células cancerosas mediante la modulación de varias vías de señalización

Comparación Con Compuestos Similares

La metilofipogonona A es única entre los homoisoflavonoides debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:

Metilofipogonona B: Otro homoisoflavonoide con propiedades antiinflamatorias similares.

Ofipogonona A: Un compuesto relacionado con distintas propiedades químicas y actividades biológicas

La metilofipogonona A destaca por sus potentes actividades antiinflamatorias y antioxidantes, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Actividad Biológica

Methylophiopogonone A (MPA) is a homoisoflavonoid compound derived primarily from the plant Ophiopogon japonicus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The following sections detail the biological activity of MPA, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structural framework, which includes hydroxy groups at positions 5 and 7 and methyl groups at positions 6 and 8. Its molecular formula is C₁₈H₁₈O₅, with a molecular weight of 344.33 g/mol. The specific arrangement of these functional groups significantly influences its biological activities.

1. Anti-Inflammatory Effects

Research indicates that MPA exhibits significant anti-inflammatory properties. In vitro and in vivo studies have demonstrated its ability to suppress the production of inflammatory mediators such as cytokines and chemokines, which are crucial in the development of various inflammatory diseases.

- MPA modulates immune cell activity, potentially offering therapeutic benefits for autoimmune disorders.

- It inhibits pathways involved in inflammation, thereby reducing tissue damage associated with chronic inflammatory conditions.

2. Neuroprotective Effects

MPA has shown promise in protecting neuronal cells from death induced by neurotoxic agents, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

- Studies indicate that MPA can enhance cognitive function in animal models, which may translate to benefits in age-related cognitive decline.

3. Anticancer Activity

MPA has been evaluated for its anticancer properties, particularly against various cancer cell lines. In a study assessing its cytotoxic effects on A2780 ovarian cancer cells, MPA exhibited an IC₅₀ value ranging between 2.61 and 8.25 μM, indicating significant anticancer activity compared to other compounds .

Case Studies

- A comprehensive analysis of extracts from Ophiopogon japonicus revealed that MPA contributes to the overall anticancer effects observed in these extracts .

- The compound's mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds regarding their structure and unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Methylophiopogonone B | Similar to MPA but with different substitution patterns | Exhibits strong antioxidant activity |

| Ophiopogonanone | Lacks methyl groups but retains hydroxy substitutions | Notable for its anti-inflammatory properties |

| Isoflavones | Contain a similar benzopyran structure but differ in ring saturation | Known for estrogenic activity |

MPA is distinct due to its specific arrangement of hydroxy and methyl groups, which significantly influences its biological activities compared to these similar compounds.

Propiedades

IUPAC Name |

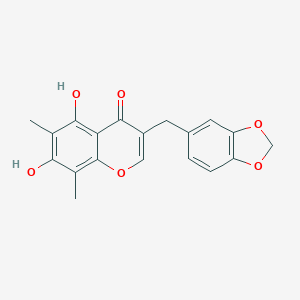

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-9-16(20)10(2)19-15(17(9)21)18(22)12(7-23-19)5-11-3-4-13-14(6-11)25-8-24-13/h3-4,6-7,20-21H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTZLTCWRDPAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylophiopogonone A compare to other compounds found in Ophiopogon japonicus in terms of anticancer activity?

A2: Research comparing different extracts of Ophiopogon japonicus and their components revealed that extracts rich in this compound and Ophiopogonin D’ demonstrated stronger cytotoxic effects against A2780 human ovarian cancer cells compared to extracts with lower concentrations of these compounds []. This suggests that both this compound and Ophiopogonin D’ may contribute significantly to the anticancer properties of Ophiopogon japonicus [].

Q2: What is the chemical structure of this compound?

A3: this compound is a homoisoflavonoid with the chemical formula C18H16O5 [, ]. Its structure consists of a chromone backbone with a 3-(3,4-methylenedioxybenzyl) substituent at the 3-position and methyl groups at the 6- and 8- positions. This structure was confirmed through synthesis and spectroscopic analysis [].

Q3: What are the main analytical methods used to identify and quantify this compound in plant material?

A4: Researchers often use a combination of extraction techniques and chromatographic methods to isolate and analyze this compound. One common approach involves pressurized liquid extraction followed by high-performance liquid chromatography coupled with diode-array detection and evaporative light scattering detection (HPLC-DAD-ELSD) []. This method enables the simultaneous determination of this compound alongside other key compounds in Ophiopogon japonicus [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.